Tert-butyl 2-[[(3R,4S)-4-hydroxyoxolan-3-yl]amino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-[[(3R,4S)-4-hydroxyoxolan-3-yl]amino]acetate is an organic compound that features a tert-butyl ester group and a hydroxyoxolan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[[(3R,4S)-4-hydroxyoxolan-3-yl]amino]acetate can be achieved through several methods. One common approach involves the reaction of tert-butyl bromoacetate with (3R,4S)-4-hydroxyoxolan-3-amine under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[[(3R,4S)-4-hydroxyoxolan-3-yl]amino]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The tert-butyl ester group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the tert-butyl ester group.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 2-[[(3R,4S)-4-hydroxyoxolan-3-yl]amino]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-[[(3R,4S)-4-hydroxyoxolan-3-yl]amino]acetate involves its interaction with specific molecular targets and pathways. The hydroxyoxolan ring can interact with enzymes and receptors, potentially modulating their activity. The tert-butyl ester group can also influence the compound’s solubility and stability, affecting its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetate: Similar in structure but contains an ethenyl group instead of a hydroxyoxolan ring.
Tert-butyl (3R,4S)-3-(hydroxymethyl)-4-phenyl-1-pyrrolidinecarboxylate: Contains a pyrrolidine ring and a phenyl group, differing from the hydroxyoxolan ring.
Uniqueness
Tert-butyl 2-[[(3R,4S)-4-hydroxyoxolan-3-yl]amino]acetate is unique due to the presence of the hydroxyoxolan ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets and offers potential advantages in various applications.
Properties
IUPAC Name |
tert-butyl 2-[[(3R,4S)-4-hydroxyoxolan-3-yl]amino]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)4-11-7-5-14-6-8(7)12/h7-8,11-12H,4-6H2,1-3H3/t7-,8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNDOHHHDQDVSI-HTQZYQBOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNC1COCC1O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CN[C@@H]1COC[C@H]1O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.